N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[6-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S2/c1-2-12-19-21-15(26-12)17-11(22)8-25-13-6-5-10(18-20-13)16-14(23)9-4-3-7-24-9/h3-7H,2,8H2,1H3,(H,16,18,23)(H,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQANBALWRWDOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C15H14N6O2S3 and features several functional groups including thiadiazole, pyridazine, and furan moieties. The presence of these groups is significant as they are often associated with various biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of thiadiazole derivatives followed by the introduction of the furan and pyridazine rings. The methods employed can vary, but recent studies emphasize microwave-assisted synthesis to enhance yields and reduce reaction times .
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays showed that specific derivatives displayed promising activity against human epithelial cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate). The mechanism of action is believed to involve the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11a | MCF-7 | 12.5 |
| 11b | HCT-116 | 15.0 |
| 12 | PC-3 | 10.0 |
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. Compounds containing the thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. Studies indicate that modifications to the thiadiazole structure can enhance antimicrobial potency, with minimum inhibitory concentrations (MICs) being significantly lower than those of conventional antibiotics .
Table 2: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 32.6 |
| B | Escherichia coli | 47.5 |
| C | Candida albicans | 25.0 |
Case Study 1: Antiproliferative Effects
In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of N-(1,3,4-thiadiazol-2-yl)furan derivatives and evaluated their antiproliferative effects using an MTT assay. The results indicated that certain compounds were more effective than doxorubicin, a standard chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of thiadiazole derivatives against various pathogens. The results highlighted that specific modifications to the thiadiazole structure led to enhanced activity against resistant strains of bacteria, suggesting potential for development into new therapeutic agents .
The biological activities observed can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many thiadiazole derivatives inhibit key enzymes involved in cell proliferation and survival pathways.
- Disruption of Membrane Integrity : Some compounds exhibit properties that disrupt bacterial cell membranes, leading to increased permeability and cell death.
- Interference with DNA Synthesis : Certain derivatives may interfere with nucleic acid synthesis, thus inhibiting cell division.
Comparison with Similar Compounds
Key Observations :
- Substituents like the ethylthiadiazole group are shared with compound 4y, which exhibits potent anticancer activity (IC₅₀ = 0.034–0.084 mmol L⁻¹) .
- Synthetic yields for thiadiazole derivatives (e.g., 74–88% in ) suggest feasible scalability for the target compound if similar routes are employed .
Pharmacological Activity
Key Observations :
- Compound 4y’s dual thiadiazole-thioether architecture correlates with strong cytotoxicity, likely due to thioether-mediated membrane permeability and thiadiazole-DNA interaction .
- The absence of a furan group in 4y versus its presence in the target compound may influence solubility and target selectivity .
- highlights that ethyl-substituted thiadiazoles (e.g., 5-ethyl-1,3,4-thiadiazol-2-yl) enhance specificity for cancer cells over non-cancer lines .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
